Cas no 1270388-58-3 (5-methyl-2-(pyrrolidin-2-yl)phenol)

5-methyl-2-(pyrrolidin-2-yl)phenol 化学的及び物理的性質
名前と識別子
-
- 5-methyl-2-(pyrrolidin-2-yl)phenol
- AKOS006345669
- 1270388-58-3
- EN300-1826106
-
- インチ: 1S/C11H15NO/c1-8-4-5-9(11(13)7-8)10-3-2-6-12-10/h4-5,7,10,12-13H,2-3,6H2,1H3
- InChIKey: WUMMEUPEQQSMAA-UHFFFAOYSA-N
- ほほえんだ: OC1C=C(C)C=CC=1C1CCCN1
計算された属性
- せいみつぶんしりょう: 177.115364102g/mol
- どういたいしつりょう: 177.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 32.3Ų
5-methyl-2-(pyrrolidin-2-yl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1826106-0.05g |
5-methyl-2-(pyrrolidin-2-yl)phenol |
1270388-58-3 | 0.05g |
$732.0 | 2023-09-19 | ||
Enamine | EN300-1826106-5.0g |
5-methyl-2-(pyrrolidin-2-yl)phenol |
1270388-58-3 | 5g |
$2525.0 | 2023-06-01 | ||
Enamine | EN300-1826106-10g |
5-methyl-2-(pyrrolidin-2-yl)phenol |
1270388-58-3 | 10g |
$3746.0 | 2023-09-19 | ||
Enamine | EN300-1826106-0.5g |
5-methyl-2-(pyrrolidin-2-yl)phenol |
1270388-58-3 | 0.5g |
$836.0 | 2023-09-19 | ||
Enamine | EN300-1826106-10.0g |
5-methyl-2-(pyrrolidin-2-yl)phenol |
1270388-58-3 | 10g |
$3746.0 | 2023-06-01 | ||
Enamine | EN300-1826106-1.0g |
5-methyl-2-(pyrrolidin-2-yl)phenol |
1270388-58-3 | 1g |
$871.0 | 2023-06-01 | ||
Enamine | EN300-1826106-2.5g |
5-methyl-2-(pyrrolidin-2-yl)phenol |
1270388-58-3 | 2.5g |
$1707.0 | 2023-09-19 | ||
Enamine | EN300-1826106-0.1g |
5-methyl-2-(pyrrolidin-2-yl)phenol |
1270388-58-3 | 0.1g |
$767.0 | 2023-09-19 | ||
Enamine | EN300-1826106-1g |
5-methyl-2-(pyrrolidin-2-yl)phenol |
1270388-58-3 | 1g |
$871.0 | 2023-09-19 | ||
Enamine | EN300-1826106-5g |
5-methyl-2-(pyrrolidin-2-yl)phenol |
1270388-58-3 | 5g |
$2525.0 | 2023-09-19 |
5-methyl-2-(pyrrolidin-2-yl)phenol 関連文献
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
5-methyl-2-(pyrrolidin-2-yl)phenolに関する追加情報
Recent Advances in the Study of 5-methyl-2-(pyrrolidin-2-yl)phenol (CAS: 1270388-58-3): A Comprehensive Research Brief
The compound 5-methyl-2-(pyrrolidin-2-yl)phenol (CAS: 1270388-58-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features combining a phenol moiety with a pyrrolidine ring, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.
One of the key areas of interest is the compound's role as a modulator of neurotransmitter systems. Preliminary research indicates that 5-methyl-2-(pyrrolidin-2-yl)phenol may interact with dopamine and serotonin receptors, suggesting potential applications in neurological disorders such as Parkinson's disease and depression. The compound's ability to cross the blood-brain barrier has been a focal point of recent investigations, with studies employing advanced pharmacokinetic models to evaluate its bioavailability and distribution.
In addition to its neurological applications, 5-methyl-2-(pyrrolidin-2-yl)phenol has been explored for its anti-inflammatory and antioxidant properties. Recent in vitro and in vivo studies have demonstrated its efficacy in reducing oxidative stress and inflammation markers, making it a potential candidate for treating chronic inflammatory conditions. The compound's mechanism of action appears to involve the inhibition of key inflammatory pathways, including NF-κB and MAPK signaling.
The synthesis of 5-methyl-2-(pyrrolidin-2-yl)phenol has also been a subject of recent advancements. Researchers have developed more efficient and scalable synthetic routes, utilizing novel catalysts and green chemistry principles to improve yield and purity. These developments are critical for ensuring the compound's availability for further preclinical and clinical studies.
Despite these promising findings, challenges remain in the development of 5-methyl-2-(pyrrolidin-2-yl)phenol as a therapeutic agent. Issues such as metabolic stability, potential toxicity, and formulation optimization need to be addressed in future research. Ongoing studies are focusing on structural modifications to enhance the compound's pharmacological profile while minimizing adverse effects.
In conclusion, 5-methyl-2-(pyrrolidin-2-yl)phenol (CAS: 1270388-58-3) represents a versatile and promising molecule in the realm of chemical biology and pharmaceutical research. Its diverse pharmacological properties and recent synthetic advancements underscore its potential as a lead compound for drug development. Continued research efforts will be essential to fully elucidate its therapeutic potential and translate these findings into clinical applications.
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